DHMEQ (racemate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

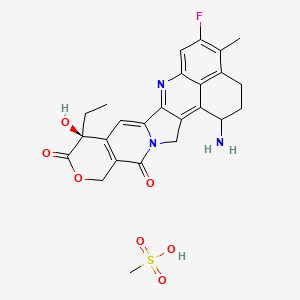

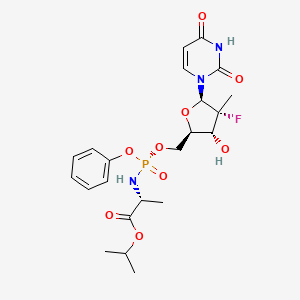

Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic compound known for its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It is being developed as an anti-inflammatory and anticancer agent. The racemate form of DHMEQ contains equal amounts of two enantiomers, which are mirror images of each other. This compound has shown significant potential in various scientific research applications due to its ability to modulate key biological pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DHMEQ involves a chemoenzymatic approach. One of the key steps includes the use of Burkholderia cepacia lipase-catalyzed hydrolysis. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-Epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This is followed by lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give the desired enantiomer in an enantiomerically pure state. Several chemical transformation steps from the enzyme reaction product yield DHMEQ without any loss of stereochemical purity .

Industrial Production Methods

Industrial production methods for DHMEQ are not extensively documented in the literature. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring the production of high-purity DHMEQ.

Analyse Des Réactions Chimiques

Types of Reactions

DHMEQ undergoes various chemical reactions, including:

Oxidation: DHMEQ can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in DHMEQ.

Substitution: Substitution reactions can occur at various positions on the DHMEQ molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

DHMEQ has a wide range of scientific research applications, including:

Mécanisme D'action

DHMEQ exerts its effects by directly binding to and inactivating components of NF-κB. NF-κB is a transcription factor that promotes the expression of many inflammatory mediators. By inhibiting NF-κB, DHMEQ reduces the expression of these mediators, thereby exerting anti-inflammatory and anticancer effects. The compound has been shown to inhibit both the early and late phases of cancer metastasis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Epoxyquinomicin C: The natural product from which DHMEQ was derived.

(-)-DHMEQ: The enantiomerically pure form of DHMEQ, which is more potent and less toxic than the racemate.

Uniqueness

DHMEQ is unique due to its potent inhibitory effects on NF-κB and its ability to modulate key biological pathways. Unlike some other NF-κB inhibitors, DHMEQ has shown efficacy in various in vivo models without significant toxicity, making it a promising candidate for therapeutic applications.

Propriétés

Formule moléculaire |

C13H11NO5 |

|---|---|

Poids moléculaire |

261.23 g/mol |

Nom IUPAC |

2-hydroxy-N-[(1R,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |

InChI |

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10?,11-,12-/m1/s1 |

Clé InChI |

IUOMATKBBPCLFR-PQDIPPBSSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@@H](C2O)O3)O |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10800373.png)

![24-Cycloproyply-1,3-bis[[(1,1-dimethylethyl)dimethylsily]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol](/img/structure/B10800384.png)

![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B10800386.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[(4R)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B10800390.png)

![5-[2-[1-(5-cyclopropyl-5-hydroxypentan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800398.png)

![1-cyclopropyl-4-[4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pent-2-en-1-one](/img/structure/B10800415.png)

![potassium [(1R,2S)-1-[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0(3),(1)(2).0,(1).0(1),(2)]nonacosa-3,5,7,9,11-pentaene-27-amido]-2-ethenylcyclopropanecarbonyl](cyclopropanesulfonyl)azanide](/img/structure/B10800427.png)

![(5E)-5-[(2E)-2-[1-(5-cyclopropyl-5-hydroxypentan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800434.png)